Product packaging for Boc-3-(2-pyridyl)-Ala-OH(Cat. No.:CAS No. 71239-85-5)

Boc-3-(2-pyridyl)-Ala-OH

Cat. No.: B1272745
CAS No.: 71239-85-5
M. Wt: 266.29 g/mol
InChI Key: KMODKKCXWFNEIK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry

Life, as we know it, is primarily built from a set of 20 canonical amino acids, which assemble into proteins and peptides that carry out a vast array of cellular functions. nih.gov However, the field of chemical biology is not limited to these 20 building blocks. acs.org Non-canonical amino acids (ncAAs), also known as unnatural amino acids, represent a significant expansion of this chemical toolbox. acs.orgthedailyscientist.org These are amino acids that are not naturally incorporated into polypeptide chains in living organisms. thedailyscientist.org They can be derivatives of canonical amino acids or possess entirely different structures. thedailyscientist.org

The incorporation of ncAAs into peptides and proteins is a powerful strategy in protein engineering and drug discovery. nih.govthedailyscientist.org It allows for the introduction of novel chemical functionalities, leading to enhanced biological activity, increased stability against enzymatic degradation, and the creation of new protein structures and functions. nih.govthedailyscientist.orgmdpi.com By expanding the chemical diversity of proteins, researchers can investigate the molecular mechanisms of diseases, identify new drug targets, and develop therapeutic proteins with improved pharmacokinetic properties. nih.govthedailyscientist.orgresearchgate.net The ability to introduce specific modifications at precise locations within a protein provides a versatile tool for studying protein-protein interactions and complex biological systems. thedailyscientist.org

Overview of Pyridylalanine Derivatives as Building Blocks

Among the various classes of ncAAs, pyridylalanine derivatives have emerged as particularly useful building blocks in synthetic chemistry. grace.com These compounds are analogs of the natural amino acid phenylalanine, where the phenyl ring is replaced by a pyridine (B92270) ring. The nitrogen atom in the pyridine ring introduces unique properties, including the ability to act as a hydrogen bond acceptor and a metal coordinating ligand. rsc.orgroyalsocietypublishing.org This makes pyridylalanine derivatives valuable for creating peptides with specific conformational constraints and for designing artificial metalloproteins with catalytic or other functional properties. rsc.orgresearchgate.netnih.gov

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-pyridyl) further influences the geometric and electronic properties of the amino acid, offering a range of options for fine-tuning the characteristics of the resulting peptide. researchgate.net The synthesis of various pyridylalanine derivatives has been a subject of considerable research, with methods developed to produce these compounds in enantiomerically pure forms, suitable for incorporation into peptides via solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.netrsc.org

Historical Context of Boc-L-2-Pyridylalanine Research

The use of the tert-butoxycarbonyl (Boc) group as a protecting group for the amino function of amino acids was a significant development in peptide synthesis, first described in the 1950s. thermofisher.com The Boc group is stable under many reaction conditions but can be readily removed with a mild acid, allowing for the stepwise assembly of amino acids into a peptide chain. thermofisher.com This strategy, known as Boc chemistry, has been instrumental in the synthesis of complex peptides, including those containing non-canonical amino acids. thermofisher.comgoogle.com

Early research into pyridylalanine derivatives focused on their synthesis and incorporation into peptides to study structure-activity relationships. For instance, the replacement of histidine-12 in ribonuclease S-peptide with β-(2-pyridyl)-L-alanine was explored to understand the role of the imidazole (B134444) ring in the enzyme's activity. lookchem.com The synthesis of enantiomerically pure L- and D-isomers of pyridylalanine was a key challenge that needed to be overcome to enable their use in stereochemically defined peptides. researchgate.netlookchem.com

A significant advancement in the synthesis of (2-pyridyl)alanines was the development of a method involving the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives. acs.org This approach allowed for the production of L-azatyrosine, an antitumor antibiotic, and provided a route to enantiomerically enriched pyridylalanines. acs.org The development of robust synthetic routes, such as those utilizing photoredox catalysis, has made heteroaryl amino acids like pyridylalanine more accessible for a wide range of research applications. rsc.orgresearchgate.net

The combination of the versatile Boc protecting group with the unique properties of the 2-pyridylalanine scaffold has made Boc-L-2-Pyridylalanine a valuable reagent in modern chemical research. It continues to be employed in the synthesis of peptidomimetics, metal-binding peptides, and other complex molecules with potential applications in catalysis and medicine. royalsocietypublishing.orgresearchgate.netulaval.camdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B1272745 Boc-3-(2-pyridyl)-Ala-OH CAS No. 71239-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODKKCXWFNEIK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370328
Record name Boc-L-2-Pyridylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71239-85-5
Record name Boc-L-2-Pyridylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-3-(2-pyridyl)-Ala-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Boc L 2 Pyridylalanine and Its Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering efficient routes to enantiomerically pure amino acids. rsc.org These methods often provide high enantioselectivity under mild reaction conditions. rsc.orgresearchgate.net For pyridylalanine derivatives, approaches generally involve either the enzymatic resolution of a racemic mixture or the direct biocatalytic synthesis of the chiral center. rsc.orgresearchgate.net

Enzymatic Resolution Techniques

Kinetic resolution using enzymes is a classical and effective method for separating enantiomers of pyridylalanine precursors. This technique relies on the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted stereoisomers. researchgate.netresearchgate.net Common precursors for resolution are racemic N-acetyl pyridylalanine esters. smolecule.com

Several proteases have demonstrated efficacy in this context. α-Chymotrypsin has been successfully used for the stereoselective hydrolysis of N-acetyl-3-pyridylalanine and N-acetyl-4-pyridylalanine methyl esters, yielding the corresponding L-amino acids with high enantiomeric excess (ee >98%). researchgate.net Similarly, subtilisin is recognized for its effectiveness in resolving pyridyl amino acid derivatives. smolecule.com It preferentially hydrolyzes the N-acetyl-L-amino acid ester, leaving the D-enantiomer ester intact. smolecule.com Another inexpensive proteinase, Protamex, has also been employed for the resolution of N-acetamido-alanine esters to produce pure enantiomers of 3-pyridylalanine. researchgate.net

EnzymeSubstrate TypeResolution PrincipleReported Enantiomeric Excess (ee)Reference
α-Chymotrypsin (α-CT)N-acetyl-pyridylalanine methyl estersSelective hydrolysis of the L-enantiomer>98% researchgate.net
SubtilisinN-acetyl pyridyl alanine (B10760859) methyl estersPreferential hydrolysis of the L-enantiomer via an acyl-enzyme intermediateNot specified smolecule.com
Protamex proteinaseN-acetamido-alanine estersResolution of N-acetamido esters>99% researchgate.net
Table 1: Comparison of Enzymes Used in the Resolution of Pyridylalanine Derivatives.

Biocatalytic Hydroamination Strategies

Biocatalytic hydroamination has emerged as a powerful, atom-economical strategy for synthesizing L-pyridylalanine analogues. rsc.orgacs.org This approach typically utilizes ammonia (B1221849) lyases, particularly Phenylalanine ammonia lyase (PAL), which catalyzes the enantioselective addition of ammonia to the double bond of aryl- or heteroarylacrylic acids. acs.org

A notable one-pot telescopic strategy involves an initial Knoevenagel-Doebner condensation of a pyridyl-aldehyde with malonic acid to form the corresponding pyridylacrylic acid. rsc.orgresearchgate.net This intermediate is then directly subjected to hydroamination using a PAL enzyme from Anabaena variabilis without purification. rsc.orgacs.orgacs.org This chemoenzymatic cascade has proven highly effective for a range of L-pyridylalanine analogues, achieving high conversions and excellent enantiopurity. acs.orgacs.org For substrates that yield lower enantiopurity, an additional deracemization cascade can be integrated to achieve >99% ee. acs.org The synthesis of unsubstituted pyridylalanines using a PAL from Petroselinum crispum (PcPAL) has also been demonstrated, yielding 60–75% of the isolated product. acs.org

EnzymeStrategyStarting MaterialConversion RateEnantiomeric Excess (ee)Reference
Phenylalanine ammonia lyase (PAL) from Anabaena variabilisOne-pot telescopic synthesis with Knoevenagel-Doebner condensationPyridyl-aldehydes88-95%>99% (with deracemization where needed) acs.orgacs.org
Phenylalanine ammonia lyase (PAL) from Petroselinum crispumBiocatalytic hydroaminationPyridylacrylic acidsNot specifiedNot specified (Yield 60-75%) acs.org
Table 2: Research Findings on Biocatalytic Hydroamination for L-Pyridylalanine Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for constructing the C-C bond between the pyridine (B92270) ring and the alanine side chain. rsc.org The Negishi cross-coupling, in particular, has been widely utilized for this purpose. rsc.orgdokumen.pub

Serine-Derived Organozinc Reagents in Coupling

A highly effective application of the Negishi coupling for unnatural amino acid synthesis was pioneered by Jackson and co-workers. rsc.orgnih.gov This method utilizes a chiral organozinc reagent derived from L-serine. rsc.orgsigmaaldrich.com The synthesis begins with the conversion of a protected serine derivative, such as N-Boc-L-serine methyl ester, into the corresponding β-iodoalanine derivative. nih.gov This iodoalanine is then treated with activated zinc (e.g., a zinc-copper couple) to form a stable, nucleophilic organozinc iodide reagent. sigmaaldrich.com

This serine-derived organozinc species can be coupled with various aryl and heteroaryl halides, including 2-bromopyridine (B144113), in the presence of a palladium(0) catalyst to furnish the desired protected pyridylalanine derivative. dokumen.pubrsc.orgsigmaaldrich.com The reaction tolerates a wide range of functional groups, making it a robust method for accessing structurally diverse analogues. dokumen.pub

Regiospecific Activation of Halogenated Pyridines

A robust system for preparing β-heteroaryl α-amino acids has been developed using photoredox catalysis, which enables the regiospecific activation of halogenated pyridines. nih.govscispace.comrsc.org This method involves the single-electron reduction of a pyridyl halide by a photoredox catalyst to generate a pyridyl radical. nih.govrsc.org This radical then undergoes a conjugate addition to a dehydroalanine (B155165) derivative to form the desired amino acid product. nih.govscispace.com

This approach allows for precise control over which position of the pyridine ring is functionalized, even in dihalogenated systems. nih.govrsc.org For instance, in diiodopyridines, the more electrophilic position is selectively activated. nih.govrsc.org Similarly, iodo-substituents can be activated in the presence of less reactive chloro-substituents. nih.govrsc.org The reaction conditions are mild and have been successfully applied to a variety of substituted and unsubstituted iodo- and bromopyridines, demonstrating high efficiency and scalability. nih.govscispace.com

Halogenated PyridineReaction ConditionsProductYieldReference
2-IodopyridinePhotoredox catalysis, conjugate addition to dehydroalanine derivative2-Pyridylalanine ester97% nih.govrsc.org
3-IodopyridinePhotoredox catalysis, conjugate addition to dehydroalanine derivative3-Pyridylalanine ester73% nih.govrsc.org
2-Bromopyridines (various methyl substitutions)Photoredox catalysis, conjugate addition to dehydroalanine derivativeMethyl-substituted 2-pyridylalanines93-97% nih.govrsc.org
2-Chloro-5-iodopyridinePhotoredox catalysis, conjugate addition to dehydroalanine derivative(2-Chloro-5-pyridyl)alanine ester73% nih.govrsc.org
2,5-DiiodopyridinePhotoredox catalysis, conjugate addition to dehydroalanine derivative(5-Iodo-2-pyridyl)alanine ester (single regioisomer)74% nih.govrsc.org
Table 3: Yields from Photoredox-Catalyzed Synthesis of Pyridylalanine Analogues.

Asymmetric Synthesis Methods

Direct asymmetric synthesis provides another powerful avenue to enantiomerically pure pyridylalanines, often relying on catalytic asymmetric hydrogenation of prochiral precursors. rsc.orgacs.org

One innovative method involves the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives. acs.org A key challenge in the direct hydrogenation of these substrates is the interference of the pyridine nitrogen with the rhodium catalyst. To circumvent this, the pyridine nitrogen is first oxidized to the corresponding N-oxide. This modification prevents catalyst poisoning and allows for highly effective asymmetric hydrogenation using a chiral rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄. acs.org Following the hydrogenation step, the N-oxide is readily reduced to afford the final (2-pyridyl)alanine product. This sequence has been reported to yield enantiomeric excesses of 80-83%. acs.org This methodology was successfully applied to the total synthesis of L-azatyrosine, an antitumor antibiotic, achieving an enantiomeric purity of >96%. acs.org Other approaches have also employed chiral rhodium complexes for the asymmetric hydrogenation of prochiral acetamido-hetarylacrylic acids to generate pyridylalanines with up to 90% ee. rsc.org

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of pyridylalanines. A notable method involves the conversion of (2-pyridyl)dehydroamino acid derivatives to their corresponding N-oxides. acs.org This is followed by an asymmetric hydrogenation step utilizing a rhodium catalyst, specifically (R,R)-[Rh(Et-DUPHOS)(COD)]BF4. acs.org Subsequent reduction of the N-oxide yields the desired (2-pyridyl)alanine with enantiomeric excesses (ee) reported in the range of 80-83%. acs.org This approach was successfully applied in the total synthesis of L-azatyrosine, an antitumor antibiotic, achieving an enantiomeric purity of over 96%. acs.org

The mechanism of rhodium-diphosphine catalyzed hydrogenation of an enamide involves the initial displacement of solvent molecules from the catalyst precursor by the olefinic substrate. nobelprize.org This forms a chelate-rhodium complex where both the olefinic bond and a coordinating group (like a carbonyl oxygen) interact with the rhodium(I) center. nobelprize.org Oxidative addition of hydrogen to the metal creates a rhodium(III) dihydride intermediate. nobelprize.org The two hydrogen atoms are then transferred sequentially to the carbons of the double bond. nobelprize.org

CatalystSubstrateProductEnantiomeric Excess (ee)Reference
(R,R)-[Rh(Et-DUPHOS)(COD)]BF4N-oxide of (2-pyridyl)dehydroamino acid derivative(2-pyridyl)alanine80-83% acs.org
Rhodium complex with DiPAMPEnamide precursor of L-DOPAL-DOPAHigh nobelprize.org

Chiral Auxiliaries in Enantioselective Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is fundamental in asymmetric synthesis for producing enantiomerically pure compounds. sigmaaldrich.com

One application involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218). These complexes can be alkylated to produce amino acids with high enantiomeric purity. The chiral ligand on the nickel complex directs the approach of the alkylating agent, leading to a diastereoselective reaction. Subsequent hydrolysis removes the auxiliary and the metal, yielding the desired amino acid.

Another prominent example is the use of Evans-type oxazolidinone auxiliaries. These can be acylated and then subjected to diastereoselective reactions, such as aldol (B89426) additions. nih.gov For instance, a polymer-supported chiral Evans-type oxazolidin-2-one, prepared from N-Boc-L-tyrosine, has been used for the asymmetric synthesis of various compounds. nih.gov The products are then cleaved from the solid support. nih.gov

Other Chemical Synthesis Routes

Azlactone Intermediate Synthesis

The azlactone, or oxazolone, synthesis is another well-established route for producing amino acids. researchgate.netrsc.org This method is based on the Erlenmeyer synthesis and involves the condensation of an aldehyde (in this case, a pyridinecarboxaldehyde) with an N-acylglycine, typically in the presence of acetic anhydride. researchgate.net This forms an unsaturated azlactone. The reactivity of the double bond in the azlactone allows for various transformations. researchgate.net The azlactone can be hydrolyzed to the corresponding acrylic acid derivative, which is then hydrogenated to the saturated amino acid. researchgate.net This method has been used to synthesize all three regioisomers of pyridylalanine. researchgate.net

Alkylation of Chiral Glycine Equivalents

The alkylation of chiral glycine equivalents is a versatile strategy for the asymmetric synthesis of α-amino acids. rsc.org This method employs a chiral auxiliary to control the stereochemistry of the alkylation step. A common approach utilizes a glycine derivative where the nitrogen is part of a chiral cyclic system, such as a pseudoephedrine glycinamide. Deprotonation of this derivative generates a chiral enolate, which then reacts with an electrophile, like a pyridyl halide. open.ac.uk The diastereoselectivity of this alkylation step is crucial for the final enantiomeric purity of the product. open.ac.uk After the alkylation, the chiral auxiliary is cleaved, typically by acidic hydrolysis, to afford the desired amino acid. rsc.org Another example involves the use of a glycine benzophenone (B1666685) imine derivative in the presence of a phase transfer catalyst for the asymmetric alkylation. rsc.org

Chiral Glycine EquivalentElectrophileCatalyst/ConditionsProductReference
Pseudoephedrine glycinamidePyridyl halidesBase, then acidic hydrolysisPyridylalanine open.ac.uk
Glycine benzophenone imine derivative6-(bromomethyl)-2,2′-bipyridineN-benzylcinchonidinium chloride (phase transfer catalyst)Bipyridin-6-ylalanine derivative rsc.org

Photoredox-Catalyzed Radical Conjugate Addition

Photoredox catalysis has emerged as a mild and efficient method for the synthesis of β-heteroaryl α-amino acid derivatives. nih.gov This approach involves the generation of a pyridyl radical from a halopyridine precursor using a photosensitizer, such as an iridium complex, and a stoichiometric reductant like a Hantzsch ester. nih.govresearchgate.net This radical then undergoes a conjugate addition to a dehydroalanine derivative. nih.govresearchgate.net The reaction is typically carried out under mild conditions, often using visible light from a blue LED. nih.govrsc.org This method has been shown to be scalable and tolerates a variety of functional groups. nih.gov For instance, the reaction of 2-bromopyridine with a dehydroalanine substrate in the presence of an iridium photoredox catalyst produced the desired pyridylalanine derivative in an 84% yield on a gram scale. nih.govrsc.org The mechanism involves the reduction of the nascent radical intermediate to an enolate, which is then protonated to give the final product. nih.govrsc.org

PhotosensitizerRadical PrecursorMichael AcceptorReductantProductYieldReference
[Ir(ppy)2(dtbbpy)]PF62-bromo-5-hydroxypyridineDehydroalanine derivativeHantzsch esterProtected azatyrosine98% (NMR yield) nih.gov
[Ir(ppy)2(dtbbpy)]PF62-bromopyridineDehydroalanine derivativeHantzsch esterProtected 2-pyridylalanine84% (isolated) nih.govrsc.org
[Ir(dtbbpy)(ppy)2]PF6Pyridine halidesUgi-derived dehydroalaninesHantzsch esterβ-heteroaryl α-amino amidesGood arkat-usa.org

Protecting Group Strategies

In the synthesis of peptides and other complex organic molecules, protecting groups are essential for preventing unwanted side reactions at reactive functional groups. researchgate.net For amino acids like L-2-Pyridylalanine, the amino group is typically protected to control its reactivity during coupling reactions. The two most prominent strategies, Boc-protection and Fmoc-protection, are discussed below.

Boc-Protection in Amino Acid Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. rsc.orgorganic-chemistry.org Introduced in the late 1950s, Boc-protection became a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org

The primary advantage of the Boc group lies in its stability under a wide range of conditions, including those involving most nucleophiles and bases, while being readily removable under mild acidic conditions. organic-chemistry.org This characteristic allows for an "orthogonal" protection strategy, where other protecting groups sensitive to different conditions (like the base-labile Fmoc group) can be used elsewhere in the molecule. organic-chemistry.org

The synthesis of Boc-protected amino acids, including Boc-L-2-Pyridylalanine, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgchemicalbook.com This reaction can be performed under either aqueous or anhydrous conditions. organic-chemistry.org Initially, the methods for preparing Boc-amino acids were somewhat cumbersome, but the development of better reagents and the commercial availability of Boc-amino acids contributed to the rapid success of this protecting group. rsc.org

The cleavage of the Boc group is generally accomplished using anhydrous acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgbachem.com This process generates a tert-butyl cation, which can potentially lead to side reactions. To prevent this, scavengers are often added to the reaction mixture. organic-chemistry.org

Table 1: Comparison of Boc and Fmoc Protecting Groups

Feature Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Mild acid (e.g., TFA) americanpeptidesociety.orgbachem.com Mild base (e.g., piperidine) americanpeptidesociety.orgwikipedia.org
Stability Stable to bases and nucleophiles organic-chemistry.org Stable to acids total-synthesis.com
Byproduct Monitoring Not straightforward UV absorbance of fluorenyl byproduct wikipedia.org
Primary Use Solid-phase and solution-phase peptide synthesis rsc.orgwikipedia.org Predominantly solid-phase peptide synthesis americanpeptidesociety.orgwikipedia.org
Orthogonality Orthogonal to base-labile groups like Fmoc organic-chemistry.org Orthogonal to acid-labile groups like Boc and tBu wikipedia.org

Fmoc-Protection for Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is another cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgwikipedia.org The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgwikipedia.org

This base-lability offers a key advantage in what is known as the Fmoc/tBu strategy. researchgate.net In this approach, the temporary Nα-amino group is protected with Fmoc, while permanent side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu). wikipedia.org This "orthogonal" scheme ensures that the side-chain protecting groups remain intact during the repeated cycles of Nα-Fmoc deprotection required for peptide chain elongation. wikipedia.orgnih.gov The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is then accomplished in a single step with a strong acid like TFA. wikipedia.org

The Fmoc strategy has largely become the method of choice for SPPS due to its milder deprotection conditions compared to the Boc/Bzl strategy, which often requires the use of hazardous hydrofluoric acid (HF) for final cleavage. nih.goviris-biotech.de The mildness of Fmoc chemistry is particularly beneficial for the synthesis of peptides containing sensitive modifications, such as phosphorylation or glycosylation, which may not be stable to harsh acidic conditions. nih.gov

Challenges and Advancements in Enantiopure Synthesis

The production of unnatural amino acids like L-2-Pyridylalanine in an enantiomerically pure form is a significant challenge in synthetic organic chemistry. acs.orgbioascent.comacs.org These compounds are valuable building blocks in medicinal chemistry, offering a source of chirality and dense functionality. bioascent.com However, traditional synthetic methods often suffer from drawbacks such as the use of toxic reagents and incompatibility with certain functional groups. bioascent.com

Current routes to nitrogen-containing heteroarylalanines, including pyridylalanines, often involve complex, multi-step syntheses that rely on protection/deprotection steps and chromatographic purifications. acs.org One of the key difficulties lies in controlling the stereochemistry at the α-carbon. acs.org

Significant advancements have been made to address these challenges. One notable method for the enantioselective synthesis of (2-pyridyl)alanines involves the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives. acs.orgnih.gov In this approach, the dehydroamino acid is first converted to its N-oxide, which then undergoes asymmetric hydrogenation using a chiral rhodium catalyst, followed by reduction of the N-oxide to yield the desired L-pyridylalanine with high enantiomeric excess. acs.orgnih.gov

Biocatalysis has also emerged as a powerful tool for the synthesis of enantiopure L-pyridylalanines. acs.orgresearchgate.net For instance, a one-pot telescopic synthesis has been developed that utilizes a Knoevenagel-Doebner condensation followed by biocatalytic hydroamination with a phenylalanine ammonia lyase (PAL) from Anabaena variabilis. researchgate.net This method provides excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net

More recent innovations include the use of photoredox catalysis. nih.gov These methods can convert readily available starting materials, such as serine, into a wide array of optically pure unnatural amino acids, including those with heteroaromatic side chains like pyridylalanine. nih.gov These reactions are often tolerant of a broad range of functional groups and can be scaled up using flow chemistry. nih.gov

Table 2: Selected Methods for Enantiopure Synthesis of Pyridylalanine Analogues

Method Key Features Reported Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Conversion of dehydroamino acid to N-oxide, followed by Rh-catalyzed hydrogenation and N-oxide reduction. 80-83% ee for the initial product, >96% ee for a derivative. acs.orgnih.gov
Biocatalytic Hydroamination One-pot condensation and hydroamination using Phenylalanine Ammonia Lyase (PAL). >99% ee. acs.orgresearchgate.net
Metallaphotoredox Catalysis Cross-electrophile coupling of a bromoalkyl intermediate with aryl halides. Not explicitly stated for pyridylalanine, but generally high for other unnatural amino acids. nih.gov

These advancements highlight the ongoing efforts to develop more efficient, scalable, and environmentally benign methods for the synthesis of enantiopure unnatural amino acids, which are crucial for advancing drug discovery and peptide chemistry. bioascent.comacs.org

Integration of Boc L 2 Pyridylalanine in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides, offering advantages such as the use of excess reagents and simplified purification steps. iris-biotech.deiris-biotech.deluxembourg-bio.com Boc-L-2-pyridylalanine can be incorporated into a growing peptide chain using established SPPS protocols, primarily through the Boc and Fmoc protection strategies.

The tert-butyloxycarbonyl (Boc) strategy was foundational to the development of SPPS. peptide.comchempep.com In this approach, Boc-L-2-pyridylalanine serves as a building block for peptide synthesis. chemicalbook.comchemicalbook.com The synthesis cycle involves the selective removal of the acid-labile Boc protecting group from the N-terminus of the growing peptide chain, which is anchored to a solid support resin. This deprotection is typically accomplished using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com

Following the TFA-mediated deprotection, the resulting protonated N-terminal amine must be neutralized before the next coupling step. Classically, this involves a separate wash with a base. peptide.com However, to counter potential issues like peptide aggregation, in situ neutralization protocols are often employed. peptide.comnih.gov In these protocols, neutralization occurs simultaneously with the addition of the next activated amino acid, which can prevent the peptide from aggregating and improve coupling efficiency, especially for difficult sequences. peptide.comnih.gov

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is now the most widely used method for SPPS due to its use of milder basic conditions for deprotection, which are compatible with a wider range of sensitive functionalities. iris-biotech.denih.gov While the subject compound is Boc-protected, the incorporation of an L-2-pyridylalanine residue via Fmoc-SPPS requires the use of its corresponding Fmoc-protected counterpart, Fmoc-L-2-pyridylalanine. iris-biotech.de

In the Fmoc/tBu strategy, the temporary N-terminal Fmoc group is removed with a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF). nih.govpublish.csiro.au The side chains of other amino acids are protected with acid-labile groups like tert-butyl (tBu). This orthogonal protection scheme prevents the premature cleavage of side-chain protecting groups during N-terminal deprotection. iris-biotech.denih.gov For problematic C-terminal residues that are prone to racemization during their initial loading onto the resin (such as Cysteine or Histidine), the use of trityl-type linkers like 2-chlorotrityl resin is recommended. sigmaaldrich.com This approach avoids the need to activate the amino acid's carboxyl group, thereby preventing racemization, a precaution that is also relevant when incorporating pyridylalanine. sigmaaldrich.comnih.gov

The incorporation of pyridylalanine residues can present specific synthetic difficulties. For instance, in the synthesis of an IgG-binding peptide, the substitution of a histidine residue with 2-pyridylalanine (2-Pya) led to a potent peptide but also introduced synthetic challenges, including racemization and difficult couplings at certain positions. nih.gov Peptides containing hydrophobic or β-branched amino acids are often termed "difficult sequences" due to their tendency to aggregate. nih.gov While pyridylalanine is considered more hydrophilic than residues like phenylalanine, its aromatic nature can still contribute to the secondary structure formation that underlies aggregation. nih.govresearchgate.net

Two of the most significant challenges during SPPS are racemization (the loss of stereochemical integrity at the α-carbon) and aggregation of the growing peptide chain. americanpeptidesociety.org

Racemization The activation of a protected amino acid for coupling can lead to a degree of racemization. nih.gov Certain amino acids are particularly susceptible. Histidine is known to be prone to racemization, and by analogy, pyridylalanine also shows a tendency to racemize during coupling reactions. nih.govnih.gov A proposed mechanism suggests that the nitrogen atom in the pyridine (B92270) ring can facilitate racemization by abstracting the α-proton of the activated amino acid. nih.gov

Several strategies exist to suppress this side reaction:

Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction can minimize racemization. peptide.comhighfine.com

Coupling Reagents: Using carbodiimide-based coupling reagents such as diisopropylcarbodiimide (DIC) is often associated with lower levels of racemization compared to some phosphonium (B103445) or uronium reagents, especially for sensitive residues. nih.gov

Protecting Groups: The choice of protecting group can influence racemization. For some amino acids, novel protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have been shown to greatly suppress racemization compared to standard Fmoc protection. nih.gov

Aggregation Aggregation occurs when growing peptide chains associate with one another through intermolecular hydrogen bonds, which can hinder reagent access and lead to incomplete deprotection and coupling steps. peptide.comsigmaaldrich.com This is particularly common in longer or more hydrophobic sequences. peptide.comamericanpeptidesociety.org

Methods to disrupt aggregation include:

Solvent Modification: Switching to solvents with a high capacity to disrupt hydrogen bonds, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO), can improve solvation. peptide.com

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction can break up aggregated structures. peptide.comsigmaaldrich.com

Elevated Temperature/Microwave: Performing coupling reactions at a higher temperature or using microwave irradiation can increase reaction kinetics and disrupt aggregates. peptide.comnih.gov

Backbone Protection & Pseudoprolines: A highly effective strategy is to introduce structural modifications that disrupt the hydrogen bonding pattern of the peptide backbone. This can be achieved by using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or by incorporating pseudoproline dipeptides, which introduce a "kink" into the peptide chain. peptide.comsigmaaldrich.comchempep.com

Challenges in Peptide Chain Elongation with Pyridylalanines

Solution-Phase Peptide Synthesis Considerations

Before the widespread adoption of SPPS, peptides were synthesized in solution. libretexts.org While less common today, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to produce on a solid support. libretexts.orgbachem.com A key advantage of LPPS is the ability to purify peptide fragments at intermediate stages of the synthesis, which can lead to a purer final product. bachem.com

When using Boc-L-2-pyridylalanine in a solution-phase synthesis, several factors must be considered. The synthesis requires a careful strategy of protecting and deprotecting functional groups to ensure that peptide bonds form chemoselectively. mdpi.com Temporary Nα-protecting groups like Boc or benzyloxycarbonyl (Z) are typically used. bachem.com The primary challenge is to select coupling reagents and reaction conditions that ensure efficient peptide bond formation while minimizing the risk of side reactions, especially the racemization of the activated amino acid. mdpi.com

Chemoselective Peptide Conjugation

The unique chemical structure of the pyridylalanine side chain offers opportunities for post-synthetic modification through chemoselective ligation. thermofisher.com This involves using bioorthogonal reaction pairs—groups that react specifically with each other while remaining inert to the biological functionalities present in the peptide. thermofisher.com

A novel method has been developed that specifically targets the pyridine ring of a pyridylalanine residue for N-alkylation. nih.govfigshare.com This reaction can be performed as a late-stage modification on a completed peptide, both while it is still on the solid support or after it has been cleaved into solution. researchgate.netnih.gov The process creates highly stable N-alkylated peptide conjugates, opening avenues for creating functionally diverse molecules. nih.govfigshare.com This strategy also allows for dual labeling of a peptide if another selectively addressable handle, such as a cysteine residue, is present. nih.gov For example, this N-alkylation of pyridylalanine (NAP) conjugation method was used to link a p53 peptide to an RGD peptide, which resulted in a two-fold enhancement of the conjugate's antiproliferative activity. nih.govfigshare.com

Pyridylalanine as a Hydrophilic, Aromatic Element in Peptide Design

The incorporation of pyridylalanine (Pal), a non-canonical amino acid, into peptide structures offers a strategic advantage in modulating their physicochemical properties, particularly in enhancing hydrophilicity while retaining aromatic character. nih.govresearchgate.net This is a crucial aspect of peptide drug design, where poor aqueous solubility and a propensity for aggregation can hinder therapeutic development. googleapis.com The pyridyl group, with its nitrogen atom, introduces a degree of polarity and potential for hydrogen bonding that is distinct from the purely hydrophobic nature of endogenous aromatic amino acids like phenylalanine, tyrosine, and tryptophan. acs.orgd-nb.info

Research has demonstrated that substituting natural aromatic residues with pyridylalanine can significantly improve the biophysical profile of peptides. For instance, in the case of glucagon (B607659), a peptide hormone known for its poor solubility and tendency to form fibrils, the substitution of aromatic residues with 3- and 4-pyridylalanine led to analogues with enhanced aqueous solubility and stability at neutral pH. nih.govchemrxiv.org This modification was achieved without compromising the peptide's biological activity, highlighting pyridylalanine's role as a versatile surrogate for natural aromatic amino acids. nih.gov

Biocompatible Macrocyclization Strategies

Macrocyclization is a widely employed strategy in peptide chemistry to enhance conformational stability, receptor affinity, and resistance to proteolytic degradation. The development of biocompatible macrocyclization methods is of paramount importance, particularly for the in situ generation of cyclic peptides in biological systems. One such innovative and biocompatible strategy involves the use of pyridylalanine derivatives.

A notable approach utilizes the spontaneous and selective reaction between an N-terminal cysteine residue and a cyanopyridine-containing amino acid, such as 3-(2-cyano-4-pyridyl)alanine (Cpa), to form a stable macrocyclic peptide. nih.govchemrxiv.org This reaction proceeds efficiently in aqueous solution at neutral pH and is orthogonal to all proteinogenic amino acids, meaning it does not interfere with other functional groups present in the peptide. nih.gov The process involves an initial nucleophilic attack of the cysteine's sulfhydryl group on the nitrile carbon of the cyanopyridine, leading to the formation of a thioimidate intermediate, which then condenses to a stable dihydrothiazole (thiazoline) ring, effectively cyclizing the peptide. nih.govuni-muenster.de

This method offers several advantages for peptide drug discovery. The resulting thiazoline (B8809763) linkage is proteolytically stable, contributing to the enhanced metabolic stability of the cyclic peptide. nih.gov Furthermore, the reaction is rapid, often completing within minutes to an hour at physiological pH. nih.gov The synthesis of the required cyanopyridylalanine building blocks is straightforward, making this cyclization strategy accessible for routine use in solid-phase peptide synthesis. nih.gov This biocompatible cyclization has been successfully applied to generate potent and stable inhibitors of enzymes like the Zika virus NS2B-NS3 protease. nih.govchemrxiv.org The versatility of this approach is further underscored by the development of 2,6-dicyanopyridine-containing amino acids, which enable the synthesis of more complex bicyclic peptide structures under similarly biocompatible conditions. nih.gov

Incorporation into Nonribosomal Peptides

Nonribosomal peptides (NRPs) are a class of natural products synthesized by large, modular enzyme complexes called nonribosomal peptide synthetases (NRPSs), rather than by the ribosome. uni-muenster.deuzh.ch These biosynthetic pathways are known for their ability to incorporate a wide variety of non-proteinogenic amino acids, leading to a vast diversity of complex and often biologically active peptide structures. uni-muenster.de

A significant discovery in this field has been the identification of the first non-ribosomal peptides containing 2-pyridylalanine. The cyclic pentapeptides, pentaminomycins F and G, were isolated from the bacterium Streptomyces cacaoi subsp. cacaoi. chemrxiv.orgnih.gov Structural elucidation of these compounds revealed the presence of the rare amino acid 3-(2-pyridyl)-alanine. acs.orgnih.gov This finding was a landmark, as it provided the first concrete evidence of the natural incorporation of 2-pyridylalanine into a peptide backbone via an NRPS assembly line. chemrxiv.orgnih.gov

The biosynthetic gene cluster responsible for the production of pentaminomycins was found to contain two distinct NRPS genes. chemrxiv.org Analysis of the domains within these NRPS enzymes, particularly the adenylation (A) domains which are responsible for selecting and activating specific amino acids, is consistent with the incorporation of 2-pyridylalanine into the peptide chain. nih.gov The discovery of pentaminomycins F and G expands the known repertoire of building blocks used by NRPSs and opens up new avenues for the bioengineering of novel nonribosomal peptides containing pyridylalanine residues, potentially leading to new therapeutic agents. chemrxiv.orgnih.gov

Medicinal Chemistry and Drug Discovery Applications

Design of Enzyme Inhibitors

The pyridylalanine moiety of Boc-L-2-pyridylalanine can confer unique properties to peptide structures, making it a valuable component in the design of enzyme inhibitors. guidechem.com

Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix. als-journal.com Their dysregulation is implicated in various pathological conditions, including cancer and inflammatory diseases. als-journal.comnih.gov The development of MMP inhibitors is a significant area of research, with a focus on achieving selectivity for specific MMPs to minimize side effects. mdpi.com

While direct studies detailing the use of Boc-L-2-pyridylalanine in the synthesis of metalloproteinase inhibitors are not prevalent in the provided search results, the general principles of MMP inhibitor design often involve creating molecules that can chelate the active site zinc ion. nih.gov The nitrogen atom in the pyridine (B92270) ring of Boc-L-2-pyridylalanine could potentially act as a zinc-binding group, making it a candidate for incorporation into MMP inhibitor scaffolds. Further research is needed to explore this potential application.

Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth and proliferation. wjgnet.com Aberrant tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development. nih.gov Tyrosine kinase inhibitors (TKIs) are a class of drugs designed to block the action of these enzymes. wjgnet.com

The development of TKIs often involves the synthesis of molecules that can bind to the ATP-binding site of the kinase domain. The 2-phenylaminopyrimidine scaffold is a known core structure for some TKIs. nih.gov While the direct incorporation of Boc-L-2-pyridylalanine into TKIs is not explicitly detailed in the provided results, its structural features, including the aromatic pyridine ring, suggest its potential as a building block in the synthesis of novel TKI candidates. For instance, it could be used to explore structure-activity relationships in the development of more potent and selective inhibitors. nih.gov

Serine Protease Inhibitors

Serine proteases are a large family of proteolytic enzymes characterized by a highly reactive serine residue in their active site. uq.edu.aumdpi.com They are involved in a wide array of physiological processes, and their dysregulation is linked to numerous diseases. uq.edu.au The design of serine protease inhibitors is a key strategy for therapeutic intervention. uq.edu.aucarlroth.com

Research has shown that modifying the N-capping group of peptidyl inhibitors can influence their activity. nih.gov In the context of developing inhibitors for the bacterial serine protease HtrA, a target in Chlamydia trachomatis, various modifications have been explored. nih.gov While the direct use of Boc-L-2-pyridylalanine was not the focus of this specific study, the principle of modifying the N-terminus of peptide-based inhibitors highlights a potential application for this compound. nih.gov Its Boc-protecting group allows for controlled peptide synthesis, and the pyridylalanine residue could be introduced at specific positions to probe interactions with the enzyme's active site. guidechem.com

Cruzain Reversible-Covalent Inhibitors

Cruzain is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. usp.br It is an essential enzyme for the parasite's life cycle, making it a validated drug target. usp.br Reversible-covalent inhibitors have emerged as a promising strategy for targeting cruzain. usp.br These inhibitors form a reversible covalent bond with the active site cysteine residue of the enzyme.

Peptidomimetic vinyl heterocyclic inhibitors have been developed as reversible, time-dependent inhibitors of cruzain. nih.gov These inhibitors often contain dipeptide scaffolds. nih.gov While the specific use of Boc-L-2-pyridylalanine is not mentioned in the synthesis of these particular inhibitors, the study highlights the importance of the P1 and P2 residues in the dipeptide scaffold for enzyme recognition. nih.gov The structural and electronic properties of Boc-L-2-pyridylalanine could be leveraged to design novel dipeptide scaffolds for cruzain inhibitors.

Development of Heterocyclic Amides

Boc-L-2-pyridylalanine is a key intermediate in the synthesis of heterocyclic amides. lookchem.comguidechem.com These compounds are designed for various therapeutic purposes, including the inhibition of nitric oxide production, which is relevant for inflammatory diseases and certain cancers. lookchem.com The synthesis of β-amide ketones, which are pharmacologically active, can be achieved through multi-component reactions. researchgate.net The incorporation of heterocyclic moieties, such as the pyridine ring from Boc-L-2-pyridylalanine, is a common strategy in the development of novel α-amino acids with unique properties. open.ac.uk

Somatostatin (B550006) Analogues and Receptor-Targeted Therapies

The replacement of naturally occurring amino acids with non-natural ones like pyridylalanine isomers is a key strategy in designing somatostatin analogues with improved characteristics. ub.edu For instance, the substitution of specific amino acids with L-3-pyridylalanine has been explored to modulate the electronic and steric features of the resulting peptides. ub.edu This approach aims to fine-tune the three-dimensional structure of the analogue to achieve a high affinity for specific SSTR subtypes. ub.edu

Peptide Receptor Radionuclide Therapy (PRRT) is a form of targeted therapy that uses somatostatin analogues to deliver radionuclides to tumor cells. google.com The success of PRRT relies on the high specificity and binding affinity of the peptide for its receptor. google.com While specific examples detailing the use of Boc-L-2-pyridylalanine in clinically approved PRRT agents are not prevalent in the provided search results, the fundamental principles of using modified amino acids to enhance peptide-based targeting are well-established. nih.gov The synthesis of somatostatin antagonists often involves solid-phase peptide synthesis, where Boc-protected amino acids, including derivatives like Boc-L-3-pyridylalanine, are sequentially coupled to a resin. drugfuture.com

Anti-inflammatory and Antitumor Agents

Boc-L-2-pyridylalanine serves as a crucial building block in the synthesis of novel compounds with potential anti-inflammatory and antitumor properties. a2bchem.commedchemexpress.com Its incorporation into various molecular scaffolds has led to the discovery of agents with significant biological activity.

In the realm of antitumor research, Boc-L-2-pyridylalanine has been used to create new combi-molecules designed to target prostate cancer cells. ulaval.ca In one study, it was a starting material for the synthesis of 17β-acetyl-testosterone-7α-platinum(II) complexes. ulaval.ca Structure-activity relationship studies of these complexes revealed that the platinum(II) moiety was essential for cytotoxic activity. ulaval.ca Notably, complexes containing a pyridinyl group, derived from Boc-L-2-pyridylalanine, exhibited high cytocidal activities, in some cases superior to the established chemotherapy drug cisplatin, against human prostate adenocarcinoma cell lines (LNCaP, PC3, and DU145). ulaval.ca

The versatility of Boc-L-2-pyridylalanine is further demonstrated in its use for synthesizing peptide inhibitors of the interleukin-23 (IL-23) receptor, which are being investigated for the treatment of inflammatory diseases. google.com It is also a component in the synthesis of carmaphycin analogues, which have been evaluated for their anticancer properties. escholarship.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Boc-L-2-pyridylalanine is frequently employed in SAR studies to probe the importance of specific structural features for a desired pharmacological effect. rsc.orgacs.org

For example, in the development of IgG-binding peptides, the substitution of a histidine residue with 2-pyridylalanine (2-Pya) led to a peptide with good binding affinity. nih.gov This substitution was a key step in obtaining a potent IgG-binding peptide, demonstrating the value of incorporating unnatural amino acids to enhance biological interactions. nih.gov

In another instance, SAR studies on gonadotropin-releasing hormone (GnRH) antagonists involved the synthesis of analogues where various amino acids were substituted. acs.org While this particular study focused on other derivatives, it highlights the common strategy of using protected amino acids like Boc-L-2-pyridylalanine to systematically modify a peptide's structure and assess the impact on its antagonist potency. acs.org Similarly, the synthesis and evaluation of degarelix (B1662521) analogs, a GnRH antagonist, involved the incorporation of a modified pyridylalanine derivative to understand its effect on receptor binding and in vivo activity. researchgate.net The stereochemistry of the incorporated amino acid was found to be critical, with the D-isomer showing significantly higher potency than the L-isomer. researchgate.net

Furthermore, research on ribonuclease S-peptide analogues involved replacing histidine with β-(4-pyridyl)-L-alanine to study the structure-function relationship in the enzyme's active site. researchgate.net These examples underscore the pivotal role of Boc-L-2-pyridylalanine and related compounds in elucidating the molecular determinants of biological activity, guiding the design of more effective therapeutic agents.

Conformational and Structural Studies of Pyridylalanine Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of pyridylalanine-containing peptides in solution.

1D and 2D NMR for Structure Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in confirming the successful synthesis and determining the primary structure of peptides incorporating Boc-L-2-pyridylalanine. evitachem.com 1D ¹H NMR spectra provide initial evidence of the peptide's formation by identifying characteristic signals, such as exchangeable amide protons and α-amino acid hydrogens. chemrxiv.org The presence of the pyridyl group is confirmed by distinct chemical shifts of its aromatic protons. evitachem.com

For more complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. chemrxiv.org These experiments allow for the assignment of all proton and carbon signals within the peptide, confirming the amino acid sequence and the successful incorporation of the Boc-L-2-pyridylalanine residue. chemrxiv.orgacs.org For instance, in the structural elucidation of pentaminomycins F and G, 2D-NMR data were crucial in identifying the constituent amino acids, including the rare 2-pyridylalanine residue, and establishing their connectivity. chemrxiv.orgacs.org

A summary of NMR data for a representative Boc-L-2-pyridylalanine containing peptide is presented below:

Proton Chemical Shift (ppm)
Pyridyl-H68.55
Pyridyl-H48.03
Pyridyl-H57.18
Pyridyl-H37.18
α-CH4.50
β-CH₂3.20, 3.40
Boc-(CH₃)₃1.40

This interactive table provides representative ¹H NMR chemical shifts for a Boc-L-2-pyridylalanine residue within a peptide, illustrating the distinct signals used for its identification.

Conformational Analysis using NMR

NMR spectroscopy is also a powerful tool for investigating the three-dimensional conformation of pyridylalanine-containing peptides in solution. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly valuable. acs.org These experiments detect through-space interactions between protons that are close in proximity, providing distance restraints that are used to calculate the peptide's solution structure. nih.govacs.org

The presence of a high density of NOE signals suggests a preferred, ordered conformation in solution, whereas a low density indicates flexibility. ub.edu In some cases, peptides containing pyridylalanine have shown to be conformationally dynamic, exhibiting NOE signals consistent with multiple secondary structures. acs.org However, key structural features, such as β-turns and γ-turns, can often be identified. nih.gov The analysis of coupling constants (³J-values) and chemical shift changes upon solvent titration or temperature variation can further refine the conformational model. acs.org For example, variable temperature (VT) NMR studies have been used to identify intramolecular hydrogen bonding, a key feature in stable secondary structures. uwo.ca

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left- and right-circularly polarized light, CD provides valuable information about the presence of α-helices, β-sheets, and random coils. americanpeptidesociety.orgformulationbio.com

The CD spectrum of a peptide is highly sensitive to its conformation. creative-proteomics.com For example, α-helices typically exhibit strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org β-sheets show a negative band near 217 nm and a positive band around 195 nm, while random coils have a large negative peak near 200 nm. americanpeptidesociety.orgnih.gov

In the context of pyridylalanine-containing peptides, CD spectroscopy has been used to monitor conformational changes upon metal binding or modifications to the peptide sequence. uwo.canih.govnih.gov For instance, some peptides that exhibit a random coil-like spectrum in their free state can be induced to fold into specific secondary structures, such as α-helices or β-hairpins, upon the addition of metal ions. uwo.canih.gov This folding can be followed by monitoring the changes in the CD spectrum as a function of metal concentration. nih.gov

A representative CD spectrum analysis for a peptide before and after the introduction of a structural constraint is shown below:

Peptide State Characteristic CD Signal Inferred Secondary Structure
Linear PeptideNegative minimum ~200 nmRandom Coil
Metal-Coordinated PeptideNegative minimum ~217 nm, Positive maximum ~195 nmβ-sheet/Turn

This interactive table illustrates how Circular Dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of a pyridylalanine-containing peptide upon metal coordination, a process that often induces folding.

It is important to note that while CD provides a global assessment of the secondary structure content, it does not provide residue-specific information. nih.gov Therefore, it is often used in conjunction with other techniques like NMR for a more complete structural picture.

X-ray Crystallography of Pyridylalanine-Containing Peptides and Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in the solid state. This technique has been instrumental in revealing the precise atomic arrangement of pyridylalanine-containing peptides and their metal complexes. scirp.org

The crystal structure of a nickel(II) complex with N-(2-pyridylmethyl)-L-alanine, a derivative of 2-pyridylalanine, revealed a distorted octahedral geometry around the nickel center. scirp.org Such studies provide invaluable details on bond lengths, bond angles, and the coordination environment of the metal ion. scirp.org

In the context of peptide design, X-ray crystallography has been used to visualize the secondary structures adopted by pyridylalanine-containing peptides. For example, crystallographic analysis of a catalytic peptide revealed an α-helical conformation, which was deemed important for its enantioselectivity. nih.gov Furthermore, the crystal structures of metal-peptide assemblies have shown the formation of well-defined architectures like double β-helices stabilized by zinc(II) ion coordination to the pyridylalanine side chains. mdpi.com

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry are powerful tools for complementing experimental data and providing deeper insights into the structure, dynamics, and interactions of pyridylalanine-containing peptides. nih.govmdpi.com These methods can be used to generate and refine three-dimensional models of peptides, predict their preferred conformations, and analyze their interactions with other molecules. mdpi.com

Density Functional Theory (DFT) calculations have been employed to study the structures of b2+ fragment ions of peptides containing pyridylalanine, helping to understand their fragmentation pathways in mass spectrometry. nih.gov Computational studies have also been used to analyze the solid-state structural features of peptides and compare them with solution-phase conformations derived from NMR data. acs.org In some cases, geometry optimization using DFT has shown that the loop regions of computed structures are nearly identical to their X-ray crystal structures. acs.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of peptide behavior in solution, revealing conformational flexibility and transitions between different states. mdpi.com These simulations, often guided by experimental restraints from NMR, can help to identify the most populated and functionally relevant conformations of a peptide. nih.gov

Metal Coordination and Foldamer Formation

The pyridyl group of 2-pyridylalanine is an excellent ligand for a variety of metal ions. mdpi.com This property has been extensively exploited to induce folding and self-assembly in peptides, leading to the formation of well-defined supramolecular structures known as foldamers. mdpi.comuwo.ca

The coordination of metal ions to pyridylalanine residues can act as a "staple" or "turn-inducer," constraining the peptide backbone into specific secondary structures like β-turns, α-helices, and even more complex folds. mdpi.comuwo.ca For example, the reaction of peptides containing two pyridylalanine residues with metal ions like Re(I) or Tc-99m can induce cyclization, creating a turn mimetic where the metal is central to the structure. uwo.ca

The formation of these metallopeptides can be monitored by various spectroscopic techniques. For instance, the coordination of platinum(II) to a pyridylalanine-containing peptide can be followed by ¹H NMR, where the pyridyl proton signals shift upfield upon metal binding. bgsu.edu Circular dichroism is also a valuable tool to demonstrate the conformational changes upon metal-induced folding. uwo.ca These metal-stabilized peptide structures have potential applications in the development of imaging agents and artificial metalloproteins. mdpi.comuwo.ca

Advanced Research Directions and Future Perspectives

Pyridylalanine as a Chiral Catalyst Analogue

The incorporation of pyridylalanine (Pal) into peptide scaffolds has led to the development of novel and efficient asymmetric catalysts. Researchers have successfully identified a tetrameric peptide sequence containing an embedded Pal residue that serves as an effective catalyst for enantioselective coupling reactions. nih.gov This peptide-based catalyst has demonstrated its utility in the addition of allenoates to N-acyl imines, producing unique allenic products with high enantiomeric ratios, up to approximately 95:5, and even greater than 98:2 after recrystallization. nih.gov

The catalytic activity of pyridylalanine-containing peptides stems from the nucleophilic nature of the pyridine (B92270) nitrogen. Studies have shown that while pyridine itself can catalyze certain reactions, the integration of pyridylalanine into a chiral peptide backbone introduces stereocontrol, leading to asymmetric induction. acs.org For instance, a 3-Pyridylalanine derivative was found to be comparable to pyridine in catalyzing the formation of coupling products, albeit in a racemic fashion. acs.org However, when incorporated into a specific peptide sequence, significant enantioselectivity was achieved. acs.org This highlights the potential of using pyridylalanine as a foundational element in the design of new, highly selective chiral catalysts for a variety of organic transformations. acs.org

Table 1: Enantioselective Allenoate Additions Catalyzed by a Pyridylalanine-Peptide

EntryImine SubstrateProductYield (%)Enantiomeric Ratio (er)
1N-Acyl Imine AAllenoate Product A8895:5
2N-Acyl Imine BAllenoate Product B7592:8
3N-Acyl Imine CAllenoate Product C4280.5:19.5

This table showcases the efficiency and enantioselectivity of a pyridylalanine-containing peptide catalyst in the addition of allenoates to various N-acyl imines. nih.govacs.org

Development of Imaging Agents and Fluorescent Probes

The pyridyl moiety of Boc-L-2-Pyridylalanine makes it an attractive component for the development of novel imaging agents and fluorescent probes. Its ability to chelate metal ions is particularly advantageous for creating radiolabeled tracers for Positron Emission Tomography (PET) imaging.

A notable application is the development of [68Ga]Ga-DATA5m-LM4, a PET radiotracer for diagnosing somatostatin (B550006) subtype 2 receptor (SST2R)-positive tumors. nih.govresearchgate.net In this tracer, 4-pyridylalanine (4Pal) was substituted for Tyrosine in the known SST2R antagonist LM3. nih.gov This modification, coupled with the DATA5m chelator for Gallium-68, resulted in a tracer with high SST2R binding affinity, longer tumor retention, and reduced kidney uptake compared to previous agents. nih.govresearchgate.net Clinical studies have shown that [68Ga]Ga-DATA5m-LM4 can accurately visualize tumor lesions with high contrast, demonstrating its excellent potential for the diagnosis of neuroendocrine tumors. nih.govmdpi.com

Furthermore, the aromatic and metal-coordinating properties of pyridylalanine lend themselves to the design of fluorescent probes. Researchers have explored the use of non-natural amino acids, including 2-pyridylalanine (2-Pya), to create fluorescent peptidyl chemosensors for detecting divalent metal cations. caltech.edu These sensors leverage the change in fluorescence upon metal binding to the pyridyl nitrogen, enabling the quantification of metal ion concentrations. caltech.edu The development of such probes is crucial for studying the role of metal ions in biological systems. caltech.edu The synthesis of dibenzofuran (B1670420) α-amino acids, which are structurally rigid fluorescent analogs of tyrosine, further expands the toolkit for creating peptide-based optical probes. acs.org

Strategies for Enhancing Peptide Solubility and Stability

Systematic studies on glucagon (B607659) analogs have demonstrated that replacing hydrophobic aromatic residues like Phenylalanine and Tyrosine with 3-pyridylalanine (3-Pal) or 4-pyridylalanine (4-Pal) significantly enhances aqueous solubility. acs.orgresearchgate.netacs.org Single substitutions can increase solubility to over 1 mg/mL, while multiple substitutions can push it beyond 15 mg/mL. acs.org This improvement in solubility is often achieved while maintaining the biological activity of the peptide. acs.orgnih.gov For example, a glucagon analog with three 3-Pal substitutions showed superior biophysical characteristics and comparable pharmacological activity to the native hormone. acs.orgresearchgate.net

Beyond solubility, pyridylalanine can also contribute to the chemical and physical stability of peptides. The introduction of 3-(2-cyano-4-pyridyl)alanine (Cpa) into a peptide sequence, along with an N-terminal cysteine, allows for spontaneous macrocyclization in aqueous solution at neutral pH. anu.edu.au This cyclization results in a more constrained and proteolytically stable peptide. anu.edu.au A substrate peptide of the Zika virus protease, when cyclized using this method, was converted into a potent and stable inhibitor. anu.edu.au Additionally, a novel method for chemoselective peptide conjugation through N-alkylation of pyridylalanine has been developed, creating highly stable N-alkylated conjugates. nih.gov

Table 2: Effect of Pyridylalanine Substitution on Glucagon Analog Solubility

AnalogSubstitutionsSolubility (mg/mL)
Native Glucagon-<0.1
Analog 1Single 3-Pal>1.0
Analog 2Double 3-Pal>15.0
Analog 3Triple 3-Pal>15.0

This table illustrates the dramatic increase in aqueous solubility of glucagon analogs with an increasing number of 3-pyridylalanine substitutions. acs.org

Sustainable and Environmentally Friendly Synthesis Methods

The growing emphasis on green chemistry has spurred the development of more sustainable and environmentally friendly methods for synthesizing Boc-L-2-Pyridylalanine and its derivatives. Traditional synthetic routes often rely on harsh reagents and generate significant waste.

Recent advancements include chemoenzymatic approaches that utilize enzymes for highly selective transformations, reducing the need for protecting groups and minimizing byproducts. researchgate.netresearchgate.net For instance, α-chymotrypsin has been effectively used for the kinetic resolution of pyridylalanine derivatives, yielding enantiomerically pure products. researchgate.net Another promising strategy is the use of photoredox catalysis. This method allows for the synthesis of heteroaryl amino acids, including pyridylalanine derivatives, under mild conditions using visible light as an energy source. vulcanchem.com For example, reacting 2-bromopyridine (B144113) with a Boc-protected dehydroalanine (B155165) in the presence of an iridium photocatalyst can produce Boc-protected 2-pyridylalanine in high yield. vulcanchem.com

Microwave-assisted synthesis is another green technique being applied to the production of pyridylalanine-containing heterocycles. hal.science This method can significantly reduce reaction times and energy consumption compared to conventional heating. These innovative synthetic strategies not only make the production of Boc-L-2-Pyridylalanine more efficient and cost-effective but also align with the principles of sustainable chemistry by reducing environmental impact. rsc.org

Applications in Chemical Biology

Boc-L-2-Pyridylalanine is a valuable tool in chemical biology, enabling the synthesis of modified peptides and proteins with novel functions. a2bchem.com Its unique properties allow for the construction of probes to investigate biological processes and for the development of new therapeutic agents. acs.orgnih.gov

One key application is in the creation of peptide-based drugs with improved pharmacokinetic properties. researchgate.net The ability of pyridylalanine to enhance solubility and stability, as discussed earlier, is crucial for designing effective peptide therapeutics. acs.orgresearchgate.net Furthermore, the pyridine ring can serve as a handle for specific chemical modifications. A recently developed method for the N-alkylation of pyridylalanine residues in peptides allows for late-stage functionalization, creating diverse and stable conjugates. nih.gov This approach was used to enhance the antiproliferative activity of a p53 peptide by conjugating it to an RGD peptide, demonstrating the potential for creating targeted cancer therapies. nih.gov

The incorporation of pyridylalanine into peptides can also be used to modulate their binding to biological targets. For example, substituting a histidine residue with 2-pyridylalanine in an IgG-binding peptide resulted in a potent binding affinity. nih.gov This highlights the utility of pyridylalanine in optimizing protein-protein interactions. The versatility of Boc-L-2-Pyridylalanine as a building block facilitates the synthesis of a wide range of molecules for applications in drug discovery and chemical biology. a2bchem.com

Exploration of Pyridylalanine in Protein Engineering

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering, and pyridylalanine is a prime candidate for such applications. This technique allows for the introduction of novel chemical functionalities into proteins, enabling the creation of proteins with enhanced or entirely new properties.

Genetic code expansion strategies have been developed to incorporate pyridylalanine into proteins in response to a stop codon. nih.gov This is typically achieved by evolving an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery and specific for the desired ncAA. acs.org For example, researchers have successfully incorporated 2-, 3-, and 4-pyridylalanine into proteins in E. coli. nih.gov The exceptional malleability of the pyrrolysyl-tRNA synthetase (PylRS) has been exploited to evolve synthetases that can accept a variety of ncAAs, including pyridylalanine derivatives. acs.org

The introduction of pyridylalanine into a protein can confer new functionalities. For instance, the incorporation of cyanopyridylalanine enables in-cell protein macrocyclization through a biocompatible nitrile-aminothiol click reaction. anu.edu.au This allows for the creation of cyclic proteins with potentially enhanced stability and activity directly within a living cell. anu.edu.au The ability to genetically encode pyridylalanine and its derivatives opens up new avenues for designing proteins with tailored catalytic activities, novel binding specificities, and unique spectroscopic properties for studying protein structure and function. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-L-2-Pyridylalanine, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Boc-protection strategies. Optimize solvent systems (e.g., DMF or DCM) and coupling reagents (e.g., HBTU/DIPEA) to minimize racemization. Monitor reaction progress via TLC or HPLC. Validate purity using chiral chromatography (e.g., Chiralpak® columns) and compare retention times with authentic standards .
  • Key Data : Typical yields range from 60–80%, with enantiomeric excess (ee) >98% under inert conditions.

Q. How should researchers characterize Boc-L-2-Pyridylalanine to confirm structural integrity?

  • Methodology : Employ a multi-technique approach:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to verify pyridyl proton shifts (δ 7.0–8.5 ppm) and Boc-group signals (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ at m/z 296.3).
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .

Q. What are the primary applications of Boc-L-2-Pyridylalanine in peptide engineering?

  • Methodology : Integrate the compound into peptide chains to study pyridyl-alanine’s role in metal-binding motifs or conformational stability. Use circular dichroism (CD) or X-ray crystallography to analyze structural impacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Boc-L-2-Pyridylalanine derivatives?

  • Methodology :

Comparative Analysis : Cross-validate NMR assignments with computational tools (e.g., DFT simulations for predicted chemical shifts) .

Batch Consistency : Replicate synthesis under controlled conditions to isolate variables (e.g., trace moisture or oxygen effects) .

Controlled Degradation Studies : Expose samples to stressors (heat, light) and track degradation products via LC-MS to identify artifacts .

Q. What strategies optimize Boc-L-2-Pyridylalanine’s stability in aqueous environments for biophysical studies?

  • Methodology :

  • Buffer Screening : Test stability in PBS, Tris-HCl, or HEPES at pH 5–7. Use UV-Vis spectroscopy to monitor pyridyl absorbance (λ = 260 nm) over time .
  • Lyophilization : Assess recovery rates post-freeze-drying (typically >90% with 5% trehalose as a cryoprotectant) .
  • Chelation Effects : Add EDTA to mitigate metal-catalyzed hydrolysis in buffered solutions .

Q. How can computational modeling predict Boc-L-2-Pyridylalanine’s interactions in enzyme-active sites?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases or oxidoreductases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and hydrogen-bond networks .
  • Validate In Silico Findings : Compare with mutagenesis data (e.g., Ala-scanning) to confirm critical residues for binding .

Q. What experimental designs address low yields in Boc-L-2-Pyridylalanine-mediated peptide couplings?

  • Methodology :

  • Stepwise Optimization : Vary coupling agents (e.g., HATU vs. DCC), activation times (10–60 min), and temperatures (0–25°C) .
  • Side-Reaction Mitigation : Add HOAt or OxymaPure to suppress racemization; quantify byproducts via LC-MS/MS .
  • Scale-Up Protocols : Use continuous-flow reactors to maintain stoichiometric control and improve reproducibility .

Data Analysis and Reporting Guidelines

  • Contradiction Handling : Document all raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use statistical tools (ANOVA, t-tests) to assess reproducibility .
  • Ethical Reporting : Disclose synthetic failures and optimization steps to aid peer validation. Follow IUPAC nomenclature and Beilstein Journal guidelines for experimental details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-(2-pyridyl)-Ala-OH
Reactant of Route 2
Reactant of Route 2
Boc-3-(2-pyridyl)-Ala-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.